molecular formula C12H9N3O B13715594 2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile

2-Hydroxy-4-(phenylamino)pyridine-3-carbonitrile

Cat. No.: B13715594
M. Wt: 211.22 g/mol
InChI Key: NCENGPGNURJGGI-UHFFFAOYSA-N
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Description

2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry This compound is known for its unique structure, which includes a pyridine ring substituted with a phenylamino group, a carbonitrile group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyridine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing catalysts and solvents that enhance yield and purity. For instance, the use of Lewis acids or microwave irradiation can significantly reduce reaction times and improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes such as tyrosine kinases or topoisomerases, leading to the disruption of cell signaling pathways and induction of apoptosis. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules is crucial for its activity.

Comparison with Similar Compounds

    2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3,5-dicarbonitrile: Similar structure but with an additional carbonitrile group.

    2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness: 2-Oxo-4-(phenylamino)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, enhances its ability to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-anilino-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3O/c13-8-10-11(6-7-14-12(10)16)15-9-4-2-1-3-5-9/h1-7H,(H2,14,15,16)

InChI Key

NCENGPGNURJGGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC=C2)C#N

Origin of Product

United States

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